Gadopentetate Monomeglumine is a gadolinium-based contrast agent (GBCA) widely used in MRI. [] GBCAs are a class of chemical compounds that enhance the contrast of magnetic resonance images by shortening the T1 relaxation time of water protons in their vicinity. [] This effect makes tissues and structures with a higher concentration of the contrast agent appear brighter on T1-weighted MRI images.
Molecular Structure Analysis
The provided papers primarily discuss the behavior of Gadopentetate Monomeglumine in biological systems rather than focusing on specific chemical reactions. One area of interest is the potential for Gadolinium deposition in tissues after administration, particularly in individuals with impaired renal function. [, , , , , ] This deposition is thought to involve the release of free gadolinium ions from the chelate, which can then interact with various molecules in the body.
Mechanism of Action
Gadopentetate Monomeglumine's contrast-enhancing properties in MRI stem from the paramagnetic nature of the Gadolinium (Gd3+) ion. [] Paramagnetic substances, like Gd3+, have unpaired electrons that create a magnetic dipole moment. When placed in an external magnetic field, these dipoles align with the field, influencing the relaxation time of nearby water protons. The presence of Gadopentetate Monomeglumine shortens the T1 relaxation time of surrounding water molecules, leading to increased signal intensity and enhanced contrast on T1-weighted MRI images. []
Physical and Chemical Properties Analysis
The provided papers primarily focus on the magnetic properties of Gadopentetate Monomeglumine, specifically its relaxivity. Relaxivity is a measure of a contrast agent's effectiveness in shortening the T1 relaxation time of water protons at a given concentration and magnetic field strength. Gadopentetate Monomeglumine has a relatively lower relaxivity compared to some other GBCAs, such as Gadobutrol or Gadobenate Dimeglumine. [, , , , , , , , , ] This difference in relaxivity influences the required dose for optimal contrast enhancement in MRI.
Applications
Detection and Characterization of Brain Lesions: Studies have investigated its use in visualizing brain metastases, [] evaluating brain glioma models, [, ] and assessing enhancement patterns in various brain regions. [, , ]
Evaluation of the Liver: Researchers have explored its use in detecting and characterizing hepatocellular carcinomas [, , ] and compared its efficacy with other contrast agents, like gadoxetic acid. [, ]
Assessment of the Postoperative Lumbar Spine: Studies have assessed its accuracy in differentiating scar tissue from disc material in patients with failed back surgery syndrome. []
Imaging of Peripheral Arteries: Researchers have compared its diagnostic performance with other contrast agents, like gadobenate dimeglumine, for MR angiography of peripheral arteries. [, ]
Related Compounds
Gadobutrol
Compound Description: Gadobutrol (Gd-BT-DO3A) is a macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI). It exhibits high stability and a strong affinity for binding with water molecules, resulting in enhanced image contrast. It is often compared to Gadopentetate Monomeglumine in research due to its different structural properties and potential for reduced gadolinium deposition in the body. [, , , , , , , , , , , , , , , , , ]
Relevance: Both Gadobutrol and Gadopentetate Monomeglumine are gadolinium-based contrast agents, but they differ in their chelating structures. Gadobutrol possesses a macrocyclic chelate structure, making it more stable than the linear chelate structure of Gadopentetate Monomeglumine. This structural difference is significant as it influences the agents' kinetic stability, with macrocyclic agents like Gadobutrol generally considered more resistant to dechelation and subsequent gadolinium deposition in the body. [, , , , , , , , , , , , , , , , , ]
Gadoxetic Acid
Compound Description: Gadoxetic acid (Gd-EOB-DTPA) is a unique GBCA with a hepatobiliary excretion route, offering both dynamic and hepatocyte phase imaging capabilities. This property enables improved detection and characterization of liver lesions. Research often compares it with Gadopentetate Monomeglumine for its efficacy in liver imaging. [, , , ]
Relevance: Both Gadoxetic Acid and Gadopentetate Monomeglumine are gadolinium-based contrast agents, but they differ in their excretion pathways. While Gadopentetate Monomeglumine is primarily renally excreted, Gadoxetic Acid displays both renal and hepatobiliary clearance due to its lipophilic structure. This difference is important for clinical applications, allowing Gadoxetic Acid to provide delayed hepatobiliary phase imaging, enhancing the detection of liver lesions. [, , , ]
Gadoterate Meglumine
Compound Description: Gadoterate Meglumine (Gd-DOTA) is another macrocyclic GBCA used in MRI. Similar to Gadobutrol, it is considered more stable than linear GBCAs like Gadopentetate Monomeglumine. Studies compare their efficacy and safety profiles. [, ]
Relevance: Both Gadoterate Meglumine and Gadopentetate Monomeglumine are gadolinium-based contrast agents used in MRI. They are grouped into different categories based on their chelating structures. Gadoterate Meglumine, with its macrocyclic structure, is categorized as a macrocyclic GBCA, while Gadopentetate Monomeglumine, with its linear structure, is categorized as a linear GBCA. This structural difference affects their stability and potential for gadolinium deposition. [, ]
Gadobenate Dimeglumine
Compound Description: Gadobenate Dimeglumine (Gd-BOPTA) is a high-relaxivity GBCA that offers improved contrast enhancement at lower doses compared to conventional agents like Gadopentetate Monomeglumine. Research investigates its potential advantages in various MRI applications, including breast and brain imaging. [, , , , ]
Relevance: Both Gadobenate Dimeglumine and Gadopentetate Monomeglumine are Gadolinium-based Contrast Agents (GBCAs) utilized in Magnetic Resonance Imaging (MRI). The key structural distinction lies in the higher relaxivity of Gadobenate Dimeglumine compared to Gadopentetate Monomeglumine. This characteristic stems from the specific molecular structure of Gadobenate Dimeglumine, which facilitates a greater influence on the magnetic properties of nearby water molecules. Consequently, Gadobenate Dimeglumine exhibits enhanced contrast enhancement capabilities at lower doses compared to Gadopentetate Monomeglumine. [, , , , ]
Gadodiamide
Compound Description: Gadodiamide is a linear, non-ionic GBCA that, like Gadopentetate Monomeglumine, has been associated with gadolinium retention. Research compares their nephrotoxicity and retention profiles in various patient populations. [, , ]
Relevance: Both Gadodiamide and Gadopentetate Monomeglumine are categorized as linear gadolinium-based contrast agents (GBCAs). Their structural similarity arises from the linear configuration of the chelating agent surrounding the Gadolinium ion. This shared structural feature contributes to their similar behavior in terms of potential gadolinium retention and associated risks. [, , ]
Gadofluorine M
Compound Description: Gadofluorine M is a GBCA with a high affinity for binding to serum albumin. This property results in prolonged blood circulation time and increased contrast enhancement. It is compared with Gadopentetate Monomeglumine, particularly in preclinical studies focusing on lymph node imaging. []
Relevance: Both Gadofluorine M and Gadopentetate Monomeglumine are Gadolinium-based Contrast Agents (GBCAs), but they differ significantly in their pharmacokinetic properties. Gadofluorine M exhibits a high binding affinity for serum albumin, a characteristic not observed in Gadopentetate Monomeglumine. This binding to albumin prolongs the circulation time of Gadofluorine M in the bloodstream, leading to enhanced contrast effects compared to Gadopentetate Monomeglumine. []
N,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycinato(5-)]gadolinate(2-) Dihydrogen, compd. with 1-Deoxy-1-(methylamino)-D-glucitol; N,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycine Gadolinium Complex
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fexofenadine-d10 is intended for use as an internal standard for the quantification of fexofenadine by GC- or LC-MS. Fexofenadine is a histamine H1 receptor antagonist (Ki = 10 nM). It reverses contraction of isolated rat tracheal strips induced by acetyl-β-methylcholine. Fexofenadine inhibits expression of IL-8 in TNF-α-stimulated HCT116 and COLO 205 cells. Oral administration of fexofenadine (2 and 10 mg/kg) reduces severity of colitis and phospho-IκB kinase activation in a mouse model of colitis induced by dextran sulfate sodium (DSS;).